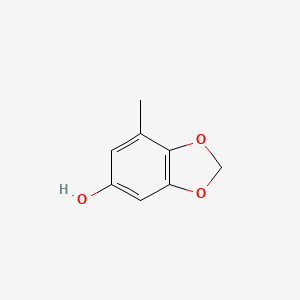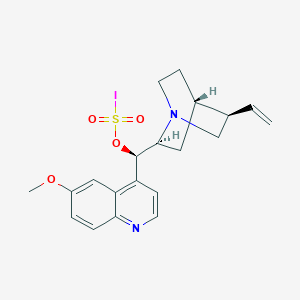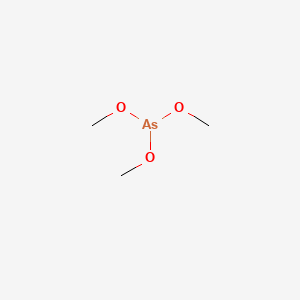
(Z)-6-Nonenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-Nonenoic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is derived from nonenoic acid and methanol, and it features a double bond in the cis configuration, which is denoted by the (Z) prefix.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-6-Nonenoic acid methyl ester can be synthesized through the esterification of (Z)-6-nonenoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to speed up the reaction process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-Nonenoic acid methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Peracids or other oxidizing agents under controlled conditions.
Major Products Formed
Hydrolysis: (Z)-6-Nonenoic acid and methanol.
Reduction: (Z)-6-Nonenol.
Oxidation: Epoxides or diols.
Applications De Recherche Scientifique
(Z)-6-Nonenoic acid methyl ester has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of (Z)-6-Nonenoic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways. The double bond in the ester may also undergo reactions that alter its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Another ester with a pleasant fragrance, commonly found in pineapple oil.
Methyl linoleate: An ester derived from linoleic acid, used in various industrial applications
Uniqueness
(Z)-6-Nonenoic acid methyl ester is unique due to its specific structure, which includes a cis-configured double bond. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other esters with similar molecular weights but different structures .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
methyl (Z)-non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4- |
Clé InChI |
IAXJWKAHMIYBRY-PLNGDYQASA-N |
SMILES isomérique |
CC/C=C\CCCCC(=O)OC |
SMILES canonique |
CCC=CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)


![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)








![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
